molecular formula C22H17F3N2O B11695776 N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline

N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline

Cat. No.: B11695776
M. Wt: 382.4 g/mol
InChI Key: YFOFRESAOAIJBL-UHFFFAOYSA-N
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Description

N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline is a Schiff base derivative comprising a carbazole core linked via an imine (-CH=N-) group to a 4-(trifluoromethoxy)aniline moiety. The carbazole unit (9-ethyl-9H-carbazol-3-yl) provides a rigid, planar aromatic system, while the trifluoromethoxy (-OCF₃) substituent on the aniline ring introduces strong electron-withdrawing effects. This compound is synthesized through a condensation reaction between 9-ethyl-9H-carbazol-3-carbaldehyde and 4-(trifluoromethoxy)aniline in ethanol . Key properties include:

  • Structural features: Planar carbazole and aniline rings twisted by ~67° due to steric hindrance .
  • Spectroscopic data: The imine (C=N) stretch appears at ~1618 cm⁻¹ in IR, with distinct ¹⁹F NMR signals for -OCF₃ .

Properties

Molecular Formula

C22H17F3N2O

Molecular Weight

382.4 g/mol

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine

InChI

InChI=1S/C22H17F3N2O/c1-2-27-20-6-4-3-5-18(20)19-13-15(7-12-21(19)27)14-26-16-8-10-17(11-9-16)28-22(23,24)25/h3-14H,2H2,1H3

InChI Key

YFOFRESAOAIJBL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C41

Origin of Product

United States

Preparation Methods

Condensation Reaction in Ethanol

A representative synthesis involves dissolving 9-ethyl-9H-carbazol-3-carbaldehyde (1.116 g, 5 mmol) and 4-(trifluoromethoxy)aniline (0.93 g, 5 mmol) in absolute ethanol (50 mL) at ambient temperature. The mixture is stirred for 2–6 hours, during which the imine bond forms via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reaction progress is monitored via thin-layer chromatography (TLC).

Key Observations:

  • Yield: 70–85% after purification.

  • Crystallization: Slow evaporation of tetrahydrofuran (THF) yields yellow crystals suitable for X-ray diffraction.

  • FT-IR Analysis: A strong absorption band at ~1618 cm⁻¹ confirms C=N bond formation.

Acid-Catalyzed Condensation

In a modified approach, catalytic acetic acid (0.5 mL) is added to enhance reaction kinetics. The mixture is refluxed at 60°C for 4 hours, achieving near-quantitative conversion. This method reduces reaction time but requires careful pH control to avoid side reactions.

Comparative Data:

ConditionSolventCatalystTime (h)Yield (%)
Room temperatureEthanolNone680
RefluxEthanolAcOH492

Purification and Characterization

Crystallization Techniques

Crude product is washed with cold ethanol to remove unreacted starting materials. Recrystallization from THF yields analytically pure crystals. Melting points typically range from 400–410 K, consistent with thermally stable Schiff bases.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.75 (s, 1H, CH=N),

    • δ 7.2–8.4 (m, 11H, aromatic H),

    • δ 4.35 (q, 2H, CH₂CH₃),

    • δ 1.45 (t, 3H, CH₂CH₃).

  • ¹³C NMR: A peak at ~160 ppm confirms the imine carbon.

Mechanistic Insights and Optimization

Reaction Kinetics

The rate-limiting step is the dehydration of the hemiaminal intermediate. Polar protic solvents like ethanol stabilize the transition state, while acid catalysts lower the activation energy by protonating the carbonyl oxygen.

Electronic Effects of Substituents

The electron-withdrawing trifluoromethoxy group (-OCF₃) on the aniline ring increases electrophilicity of the carbonyl carbon, accelerating imine formation. Conversely, steric hindrance from the carbazole’s ethyl group necessitates longer reaction times compared to unsubstituted carbazoles.

Comparative Analysis with Analogous Compounds

N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline vs. Trifluoromethoxy Derivative

PropertyAniline DerivativeTrifluoromethoxy Derivative
λₘₐₓ (nm)380395
Decomposition Temp (°C)407415
Yield (%)7585

The trifluoromethoxy group induces a bathochromic shift in UV-Vis spectra due to enhanced conjugation and electron-withdrawing effects.

Challenges and Scalability

Purification at Scale

Column chromatography (silica gel, ethyl acetate/hexane) replaces crystallization for batches exceeding 10 g, achieving >95% purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The trifluoromethoxy group on the aniline moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aniline derivatives with various nucleophiles.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, carbazole derivatives are studied for their potential as therapeutic agents. This compound may exhibit interesting biological activities, such as anticancer or antimicrobial properties.

Medicine: While specific medical applications of this compound are not well-documented, carbazole derivatives, in general, are explored for their pharmacological potential. This compound could be investigated for similar therapeutic uses.

Industry: In the materials science industry, the compound can be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline would depend on its specific application. In general, carbazole derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions. The trifluoromethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The imine linkage can also participate in reversible binding interactions with biological macromolecules.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline ()
  • Structure : Lacks the -OCF₃ group; aniline is unsubstituted.
  • Synthesis : Condensation of 9-ethyl-9H-carbazol-3-carbaldehyde with aniline .
  • Properties :
    • Twisting angle between carbazole and aniline: ~67.45° .
    • UV-Vis absorption at 338 nm (ε = 18,500 L·mol⁻¹·cm⁻¹) .
  • Comparison : The absence of -OCF₃ reduces electron deficiency, likely lowering oxidative stability compared to the trifluoromethoxy derivative.
N-[(E)-(4-nitrophenyl)methylidene]-4-(trifluoromethoxy)aniline ()
  • Structure : Replaces carbazole with a nitrobenzene group.
  • Implications : Lower thermal stability and altered optoelectronic properties due to reduced conjugation.

Carbazole Derivatives with Alternative Linkages

N,N-Dimethyl-4-[(E)-2-(3,6,7-tribromo-9-butyl-9H-carbazol-2-yl)ethenyl]aniline ()
  • Structure : Features an ethenyl (-CH=CH-) bridge instead of imine and incorporates bromine substituents on the carbazole.
  • Properties :
    • Higher molecular weight (Mr = 605.21) due to bromine atoms .
    • Absorption maxima red-shifted compared to imine-linked analogues due to extended conjugation.
  • Comparison : The ethenyl linkage enhances conjugation but reduces hydrolytic stability relative to imines. Bromine substituents increase steric bulk and intermolecular halogen bonding.

Substituent Effects on Electronic and Physical Properties

Compound Substituent Linkage UV-Vis λmax (nm) Notable Features
Target Compound -OCF₃ Imine ~338 (estimated) Strong electron withdrawal, high stability
N-[(E)-Carbazol-3-ylmethylidene]aniline None Imine 338 Planar structure, moderate electron deficiency
N,N-Dimethyl-...tribromo-carbazole -Br (×3), -C₄H₉ Ethenyl Not reported Halogen bonding, high molecular weight
N-[2-(Carbazol-9-yl)ethyl]-4-SO₂CH₃ -SO₂CH₃ Ethylamine Not reported Hydrogen bonding via sulfonyl group
  • Electron-Withdrawing Groups: -OCF₃ and -NO₂ enhance oxidative stability and electron transport, while -SO₂CH₃ promotes hydrogen bonding .
  • Steric Effects : Bulky substituents (e.g., -C₄H₉) increase torsional angles, reducing crystallinity .

Biological Activity

N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological properties.

Chemical Structure and Properties

The compound features a carbazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects. The trifluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that derivatives of carbazole, including this compound, exhibit notable anticancer properties. For instance, research has shown that carbazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators.

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa15.2Caspase activation
Other carbazole derivativesA54912.5Cell cycle arrest

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against SARS-CoV-2. Molecular docking studies revealed strong binding affinities to key viral proteins, suggesting potential as an antiviral agent.

Protein TargetBinding Affinity (kcal/mol)
Main Protease (Mpro)-7.62
Spike Glycoprotein-7.45
RNA-dependent RNA Polymerase (RdRp)-8.10

These findings indicate that the compound could inhibit viral replication by obstructing critical protein functions.

3. Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antibacterial properties. It was found effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 1: Anticancer Effects

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antiviral Potential

In a research project aimed at identifying novel antiviral agents against SARS-CoV-2, researchers synthesized several derivatives of the compound and assessed their inhibitory effects using molecular docking and cellular assays. The results indicated promising antiviral activity, warranting further investigation into their therapeutic potential.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., N-alkylation byproducts).
  • Adjust solvent polarity to improve crystallinity. For example, using mixed solvents (e.g., CHCl₃:hexane) enhances crystal formation .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:
Spectroscopy :

  • ¹H/¹³C NMR : Confirm imine bond formation (δ ~8.3 ppm for CH=N) and carbazole aromatic protons (δ 7.2–8.8 ppm) .
  • FT-IR : Look for C=N stretch at ~1600–1650 cm⁻¹ and absence of aldehyde C=O (~1700 cm⁻¹).

Q. Crystallography :

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Data Collection : Use a Rigaku R-AXIS RAPID diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
    • Refinement : Employ SHELXL-2018 for structure solution and refinement. Typical residuals: R₁ = 0.062, wR₂ = 0.148 .

Q. Example Crystallographic Data :

ParameterValue
Space groupP2₁/n (monoclinic)
a, b, c (Å)15.3350, 5.9692, 17.5447
β (°)91.162
Z4
V (ų)1605.7

Advanced: How can researchers resolve discrepancies in crystallographic data during SHELXL refinement?

Methodological Answer:
Common issues include:

  • Disordered Groups : The trifluoromethoxy (-OCF₃) group may exhibit rotational disorder. Use PART and ISOR commands in SHELXL to model anisotropic displacement .
  • Twinned Data : For non-merohedral twinning, apply TWIN/BASF commands. Validate with ROTAX (WinGX suite) .
  • High R-Factors : Check for missed hydrogen bonds or solvent molecules. Use PLATON/SQUEEZE to model diffuse solvent .

Case Study :
In N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline, refinement of the carbazole ethyl group required constraints (DFIX) to stabilize C–C bond lengths .

Advanced: What computational strategies elucidate the electronic effects of the trifluoromethoxy substituent on stability and reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 or ORCA to compute frontier molecular orbitals (HOMO/LUMO). The -OCF₃ group lowers LUMO energy by ~0.5 eV, enhancing electron-withdrawing effects .
  • Electrostatic Potential Maps : Visualize charge distribution (e.g., using Multiwfn). The -OCF₃ group creates a localized negative potential, influencing π-π stacking in crystals .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >250°C) with substituent electronic effects .

Advanced: How do structural modifications (e.g., substituent variation) impact biological activity in carbazole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Replace -OCF₃ with -NO₂ or -CF₃ to assess antibacterial potency (e.g., Bacillus subtilis MIC testing) .
    • Modify the carbazole ethyl group to n-propyl for enhanced lipophilicity (logP ↑0.3 units).
  • In Silico Docking : Use AutoDock Vina to predict binding affinity with bacterial DNA gyrase (PDB: 1KZN). The imine moiety shows hydrogen bonding with Ser84 .

Basic: How is purity assessed during synthesis, and what analytical thresholds are acceptable?

Methodological Answer:

  • HPLC : Use a C18 column (ACN:H₂O = 70:30, 1 mL/min). Purity ≥95% is required, with a single peak at tR ≈8.2 min .
  • Elemental Analysis : Acceptable deviations: C ±0.3%, H ±0.2%, N ±0.2%.
  • Melting Point : Sharp range (e.g., 198–200°C) indicates homogeneity .

Advanced: What experimental and computational methods validate non-covalent interactions in the crystal lattice?

Methodological Answer:

  • Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular contacts. For example, C–H···π interactions contribute ~15% to lattice stability .
  • Docking Studies : Compare π-stacking distances (e.g., 3.5 Å in crystal vs. 3.8 Å in MD simulations) .
  • PXRD : Match experimental and simulated patterns (Mercury software) to confirm phase purity .

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